molecular formula C13H18O3 B7862305 6-(2-Methoxyphenoxy)hexan-2-one

6-(2-Methoxyphenoxy)hexan-2-one

Cat. No.: B7862305
M. Wt: 222.28 g/mol
InChI Key: NOLQEOXZNBJCAB-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenoxy)hexan-2-one is a ketone derivative characterized by a hexan-2-one backbone substituted with a 2-methoxyphenoxy group at the sixth carbon. Notably, it is listed as a discontinued product by CymitQuimica, limiting its current commercial availability .

Properties

IUPAC Name

6-(2-methoxyphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-11(14)7-5-6-10-16-13-9-4-3-8-12(13)15-2/h3-4,8-9H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLQEOXZNBJCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis
  • 6-(2-Methoxyphenoxy)hexan-2-one: Features a 2-methoxyphenoxy group attached to hexan-2-one. The ether linkage and methoxy substituent enhance aromatic interactions and polarity compared to simpler ketones.
  • 6-Chlorohexan-2-one (CAS 10226-30-9): Substituted with a chlorine atom instead of the methoxyphenoxy group. The electron-withdrawing Cl increases electrophilicity, making it more reactive in nucleophilic substitutions .
  • 6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one: Contains a hydroxyl and methoxy group on the phenyl ring. The phenolic -OH group introduces hydrogen-bonding capacity, influencing solubility and biological activity .
  • Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate): Shares the 2-methoxyphenoxy moiety but incorporates a carbamate ester and hydroxyl group, enabling muscle relaxant properties via adrenoceptor interactions .

Table 1: Structural Comparison

Compound Key Functional Groups Substituent Position Molecular Features
6-(2-Methoxyphenoxy)hexan-2-one Ketone, aromatic ether, methoxy C6 of hexan-2-one Moderate polarity, aromaticity
6-Chlorohexan-2-one Ketone, chloroalkyl C6 of hexan-2-one High reactivity, electrophilic
6-(3-Hydroxy-4-methoxyphenyl)hexan-2-one Ketone, phenolic -OH, methoxy C6 of hexan-2-one Hydrogen-bond donor, higher solubility
Methocarbamol Carbamate, hydroxyl, methoxyphenoxy Propyl chain Bioactive, muscle relaxant
Physicochemical Properties
  • Boiling Point and Solubility: Hexan-2-one (CAS 591-78-6) has a boiling point of ~127°C and moderate water solubility. The addition of a 2-methoxyphenoxy group likely increases molecular weight and reduces volatility while enhancing lipophilicity . In contrast, 6-chlorohexan-2-one exhibits higher density and polarity due to the chlorine atom .
  • Stability: The methoxyphenoxy group in 6-(2-Methoxyphenoxy)hexan-2-one may render it susceptible to acid-catalyzed ether cleavage or oxidative degradation. Comparatively, β-O-4 bond cleavage in related methoxyphenoxy ethanones occurs under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), suggesting similar reactivity for the target compound .

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity Notes
Hexan-2-one 127 Moderate in water Volatile, flammable
6-(2-Methoxyphenoxy)hexan-2-one N/A* Low in water Alkaline-sensitive ether linkage
6-Chlorohexan-2-one ~175 Low in water Electrophilic, SN2 reactions

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